molecular formula C7H9NO4 B12921575 (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid CAS No. 60044-07-7

(1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid

Cat. No.: B12921575
CAS No.: 60044-07-7
M. Wt: 171.15 g/mol
InChI Key: HVRWLHIJRRAHQI-UHFFFAOYSA-N
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Description

2-(1-methyl-2-oxopyrrolidin-3-yl)-2-oxoacetic acid is a fascinating chemical compound with a unique structure that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-2-oxopyrrolidin-3-yl)-2-oxoacetic acid typically involves the reaction of 1-methyl-2-oxopyrrolidine with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(1-methyl-2-oxopyrrolidin-3-yl)-2-oxoacetic acid may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-2-oxopyrrolidin-3-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(1-methyl-2-oxopyrrolidin-3-yl)-2-oxoacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methyl-2-oxopyrrolidin-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-2-oxopyrrolidin-3-yl)acetaldehyde
  • 2-(1-methyl-2-oxopyrrolidin-3-yl)acetic acid

Uniqueness

2-(1-methyl-2-oxopyrrolidin-3-yl)-2-oxoacetic acid stands out due to its unique structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its chemical properties and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications.

Properties

CAS No.

60044-07-7

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

2-(1-methyl-2-oxopyrrolidin-3-yl)-2-oxoacetic acid

InChI

InChI=1S/C7H9NO4/c1-8-3-2-4(6(8)10)5(9)7(11)12/h4H,2-3H2,1H3,(H,11,12)

InChI Key

HVRWLHIJRRAHQI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)C(=O)C(=O)O

Origin of Product

United States

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